4,4'-Dimethylaminorex is a synthetic stimulant compound that belongs to the oxazoline chemical class. [] While structurally similar to other aminorex analogs like aminorex and 4-methylaminorex, 4,4'-dimethylaminorex is distinguished by the presence of a methyl group at the para-position of the phenyl ring. [] This seemingly small structural modification can significantly alter its pharmacological profile and potency. [] Due to its recent emergence and limited research, the full scope of its scientific applications is still under investigation.
The synthesis of 4,4'-Dimethylaminorex typically involves several methods, primarily starting from ephedrine or pseudoephedrine. The following outlines a common synthetic route:
The synthesis can also involve multi-step processes including intermediate compounds that are subsequently converted into 4,4'-Dimethylaminorex through various reactions such as refluxing and purification techniques .
The molecular structure of 4,4'-Dimethylaminorex consists of an oxazoline ring with two methyl groups at the para positions on the phenyl ring. Key features include:
4,4'-Dimethylaminorex can undergo various chemical reactions including:
These reactions are significant for modifying the compound for various applications in research and industry.
The mechanism of action of 4,4'-Dimethylaminorex primarily involves its interaction with neurotransmitter systems:
The compound's action can lead to psychostimulant effects, influencing mood and behavior.
Key physical and chemical properties of 4,4'-Dimethylaminorex include:
These properties are crucial for understanding its behavior in biological systems and potential applications in research .
4,4'-Dimethylaminorex has several scientific applications:
This compound continues to be an area of interest due to its complex interactions within biological systems and potential implications for drug development and safety assessments.
4,4'-Dimethylaminorex (systematic name: 4-Methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine), commonly abbreviated as 4,4'-DMAR, is a synthetic stimulant compound with the molecular formula C₁₁H₁₄N₂O and a molar mass of 190.246 g·mol⁻¹ [1] [3]. It features an oxazoline ring with two chiral centers, yielding four possible stereoisomers: (±)-cis and (±)-trans diastereomers [1] [6]. The cis isomer is pharmacologically dominant and most commonly encountered in forensic samples [6] [8].
Street names for this compound include "Serotoni," "4-methyl-euphoria," and "4-methylU4Euh," reflecting its serotonergic effects and structural modifications relative to earlier aminorex derivatives [1] [6]. Its Chemical Abstracts Service (CAS) registry number is 1354631-78-6, and PubChem lists it under CID 20741615 (racemic mixture) and CID 119058040 (cis-isomer) [3] [4].
Structural Characteristics:The core structure consists of:
Table 1: Molecular Properties of 4,4'-DMAR Isomers
Property | cis-4,4'-DMAR | trans-4,4'-DMAR |
---|---|---|
Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |
Molar Mass (g·mol⁻¹) | 190.246 | 190.246 |
PubChem CID | 119058040 | Not specified |
Stereochemistry | Syn-configured | Anti-configured |
Dominant Activity | SNDRA | Weak DAT/NET inhibition |
The aminorex backbone emerged in the 1960s when aminorex (2-amino-5-phenyl-2-oxazoline) was introduced as an anorectic agent. Its association with pulmonary hypertension led to market withdrawal [7] [10]. Subsequently, 4-methylaminorex (4-MAR), patented in 1966, exhibited potent stimulant effects but was classified as Schedule I due to neurotoxicity and fatalities [7] [10].
4,4'-DMAR represents a structural evolution featuring a para-methyl group on the phenyl ring—a modification analogous to trends in synthetic cathinones (e.g., mephedrone as para-methyl-methcathinone) [10]. This alteration significantly altered its pharmacological profile:
Table 2: Evolution of Key Aminorex Derivatives
Compound | Year Introduced | Structural Features | Primary Legacy |
---|---|---|---|
Aminorex | 1960s | Unsubstituted phenyl ring | Pulmonary hypertension risk; withdrawn |
4-MAR | 1980s | 4-Methyl-oxazoline ring | Cocaine-like stimulant; Schedule I |
4,4'-DMAR | 2012 | para-Methyl-phenyl + 4-methyl-oxazoline | Potent SNDRA; linked to European deaths |
4′F-4-MAR | 2019 | para-Fluoro-phenyl + 4-methyl-oxazoline | Halogenated derivative; emerging NPS |
4,4'-DMAR was first identified in December 2012 in the Netherlands as a white powder sold as a "research chemical" [1] [5]. By mid-2013, it proliferated across European drug markets in tablet forms mimicking ecstasy (e.g., stamped with stars or cherry logos) [2] [6]. Its rapid emergence followed the scheduled banning of mephedrone and other cathinones, illustrating the "cat-and-mouse" dynamic of NPS regulation [5] [10].
Supply Chain and Availability:
Pharmacologically, its appeal stemmed from its potent triple monoamine-releasing action:
\text{EC}_{50}\text{ values: } \begin{cases} \text{Dopamine (DAT)} = 8.6 \, \text{nM} \\ \text{Norepinephrine (NET)} = 26.9 \, \text{nM} \\ \text{Serotonin (SERT)} = 18.5 \, \text{nM} \end{cases}
This balanced SNDRA (serotonin-norepinephrine-dopamine releasing agent) profile mirrored MDMA but with 10-fold higher potency [1] [8].
Table 3: Global Regulatory Timeline
Date | Jurisdiction | Action | Legal Status |
---|---|---|---|
Nov 2014 | Sweden | Proposed as hazardous substance | Banned |
Mar 2015 | United Kingdom | Classified under Misuse of Drugs Act | Class A |
May 2015 | Germany | Added to Anlage II | Controlled prescription |
Nov 2021 | United States | Placed in Schedule I | Illegal |
Detection Challenges:Metabolites like carboxylated and hydroxylated derivatives proved critical urinary markers due to extensive phase II conjugation [6]. CYP2D6 genetic polymorphisms significantly altered metabolic clearance, complicating toxicological assessments [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7